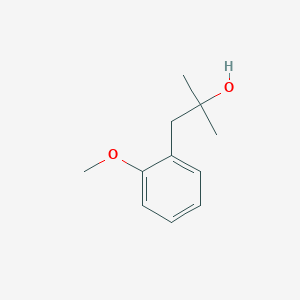

1-(2-Methoxyphenyl)-2-methylpropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,12)8-9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUVTBKGZSFWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context from Structural Isomers

Research has been conducted on various positional isomers of the target compound, particularly those where the methoxy (B1213986) group is located at the para (4-position) or meta (3-position) of the phenyl ring, or where the hydroxyl group is at the primary carbon.

1-(4-Methoxyphenyl)-2-methylpropan-2-ol (CAS 35144-39-9): This para-isomer is commercially available from various chemical suppliers. chemicalbook.com Its existence in chemical catalogs suggests its use as a building block or intermediate in organic synthesis, though specific research applications are not detailed in the retrieved results.

1-(3-Methoxyphenyl)-2-methylpropan-1-ol (CAS 61751-33-5): The PubChem database contains an entry for this meta-isomer, providing computed properties such as its molecular weight and formula. nih.gov Its listing in such databases indicates it is a known chemical entity, but like its para counterpart, extensive research papers detailing its significance are not prominent.

1-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS 18228-46-1): A common synthesis for this isomer involves the Grignard reaction between 4-methoxybenzaldehyde (B44291) and isopropylmagnesium chloride. chemicalbook.com This established synthetic route for a closely related secondary alcohol suggests a plausible, though unconfirmed, pathway to other isomers.

A general approach for synthesizing tertiary alcohols like the target compound could theoretically involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable ketone precursor, in this case, 2-(2-methoxyphenyl)-2-propanone. However, no literature was found documenting this specific reaction.

The 2 Methoxyphenyl Scaffold in Research

The "2-methoxyphenyl" group itself is a common scaffold in medicinal chemistry and materials science. For instance, the related molecule 2-(2-Methoxyphenyl)-2-methylpropanoic acid (the oxidized form of the target compound) is available and has defined chemical properties. rsc.org The presence of this acid derivative implies that the core structure is of some chemical interest, potentially as a precursor or metabolite in broader research contexts.

Open Questions and Lack of Data

Systematic IUPAC and Common Nomenclatures

The compound with the structure featuring a 2-methoxyphenyl group attached to a 2-methylpropan-2-ol framework is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. This name is derived by identifying the longest carbon chain containing the principal functional group, the alcohol (hydroxyl group). The parent alkane is propane (B168953). The hydroxyl group is at position 2, and a methyl group is also at position 2, leading to the "2-methylpropan-2-ol" base. A 2-methoxyphenyl substituent is located at position 1 of this propanol (B110389) chain.

There are no widely recognized common names for this specific compound. It is typically referred to by its systematic IUPAC name or by its CAS Registry Number.

Isomeric Considerations and Positional Variants of Methoxyphenyl Moiety

The structure of this compound allows for positional isomers based on the location of the methoxy (B1213986) group (-OCH₃) on the phenyl ring. The prefixes ortho- (o-), meta- (m-), and para- (p-) denote the 1,2-, 1,3-, and 1,4- substitution patterns, respectively. While the subject compound is the ortho-isomer, the meta- and para-isomers are also structurally possible.

These positional isomers share the same molecular formula (C₁₁H₁₆O₂) and molecular weight but differ in the spatial arrangement of the methoxy group, which can lead to variations in their physical and chemical properties due to differences in electronic effects and steric hindrance. nih.govchemicalbook.comchemicalbook.com

Table 1: Comparison of Positional Isomers

| Feature | This compound (ortho) | 1-(3-Methoxyphenyl)-2-methylpropan-1-ol (meta) | 1-(4-Methoxyphenyl)-2-methylpropan-2-ol (para) |

|---|---|---|---|

| IUPAC Name | This compound | 1-(3-Methoxyphenyl)-2-methylpropan-1-ol | 1-(4-Methoxyphenyl)-2-methylpropan-2-ol |

| CAS Number | Not readily available | 61751-33-5 nih.gov | 35144-39-9 chemicalbook.com |

| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O₂ cymitquimica.com | C₁₁H₁₆O₂ |

| Molecular Weight | ~180.25 g/mol | ~180.24 g/mol nih.gov | ~180.25 g/mol chemicalbook.com |

| Predicted XLogP3 | N/A | 2.8 nih.gov | N/A |

Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.comcymitquimica.com

Stereochemical Features and Enantiomeric Forms

Chirality at the Quaternary Carbon Center

A chiral center is a carbon atom attached to four different substituent groups. In the case of this compound, the structure is (CH₃)₂C(OH)CH₂-(C₆H₄OCH₃). The key carbon atom to examine for chirality is C2 of the propanol chain. This carbon is a tertiary alcohol carbon, meaning it is bonded to three other carbon atoms and a hydroxyl group. foodb.cahmdb.ca However, it is bonded to two identical methyl (-CH₃) groups, a hydroxyl (-OH) group, and a (2-methoxyphenyl)methyl (-CH₂-Ph-OCH₃) group.

Since the C2 atom does not have four different groups attached to it, This compound is an achiral molecule and does not exhibit enantiomerism. ncert.nic.in

The synthesis of molecules with true chiral quaternary carbon centers (a carbon bonded to four different non-hydrogen substituents) is a significant challenge in organic chemistry due to the steric hindrance involved. pnas.orgnih.gov Researchers have developed various catalytic asymmetric methods to construct these complex stereocenters, which are valuable in many bioactive molecules. rsc.orgrsc.orgacs.orgnih.gov

Diastereomeric Relationships in Complex Architectures

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters. As this compound has no stereocenters, it cannot exist as diastereomers in isolation. Diastereomeric relationships would only become relevant if this molecule were incorporated as a fragment into a larger molecular structure that contains at least one other chiral center.

Conformational Analysis and Dynamic Equilibria

Although this compound is achiral, it possesses conformational flexibility due to rotation around its single bonds. The most significant rotations are around the C1-C2 bond of the propane chain and the C-C bond connecting the benzyllic CH₂ group to the phenyl ring.

The study of propane's conformations shows a rotational energy barrier of about 14 kJ/mol between its most stable (staggered) and least stable (eclipsed) forms. chemistrysteps.comstereoelectronics.orgyoutube.com This barrier arises from torsional strain, which includes repulsive interactions between eclipsing C-H bonds and a more significant interaction between an eclipsing C-H and a C-C bond. stereoelectronics.orgmasterorganicchemistry.com

For this compound, a similar analysis can be applied.

Rotation around the C1-C2 bond: Viewing the molecule in a Newman projection along the C1-C2 bond, the front carbon (C2) has two methyl groups and a hydroxyl group, while the back carbon (C1) has two hydrogens and the 2-methoxyphenyl group. The molecule will preferentially adopt staggered conformations where the bulky groups are as far apart as possible to minimize steric strain. Eclipsed conformations, where the substituents overlap, are energetically unfavorable. chemistrysteps.commasterorganicchemistry.com

Rotation of the Phenyl Group: The 2-methoxyphenyl group can also rotate. The presence of the methoxy group at the ortho position creates steric hindrance that may restrict free rotation and influence the preferred orientation of the phenyl ring relative to the rest of the molecule. acs.orgrsc.org

Structural Motifs and Their Chemical Significance

The chemical behavior of this compound is dictated by its key structural motifs: the tertiary alcohol and the ortho-methoxyphenyl group.

Tertiary Alcohol: The C2 carbon is a tertiary alcohol. Tertiary alcohols are generally less reactive in Sₙ2 reactions due to steric hindrance. msu.edu However, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. ncert.nic.inmsu.edu This carbocation can then be attacked by nucleophiles. The structure around the alcohol, (CH₃)₂C(OH)CH₂-, is sterically hindered, similar to a neopentyl system. Neopentyl alcohols are known to undergo rearrangement reactions via carbocation intermediates under acidic conditions. pearson.comdoubtnut.comyoutube.com

Methoxyphenyl Moiety: The methoxy group (-OCH₃) is an electron-donating group due to resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. youtube.comwikipedia.org This makes the ring more susceptible to electrophilic aromatic substitution. The position of the methoxy group is significant:

Electronic Effect: As an electron-donating group, it activates the phenyl ring. youtube.com

Steric Effect: Located at the ortho position, the methoxy group can sterically hinder reactions at the adjacent C1 position of the propane chain and influence the orientation of approaching reagents. acs.orgrsc.orgnih.gov The p-methoxyphenyl (PMP) group is often used as a stable protecting group in organic synthesis because it is robust but can be removed under specific oxidative conditions. tcichemicals.com

Retrosynthetic Disconnections for the this compound Framework

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.com For this compound, three primary disconnections guide the synthetic design:

C-C Bond Disconnection (A): This strategy breaks the bond between the carbonyl carbon and one of the methyl groups of the tertiary alcohol. This approach identifies a ketone, 2-methoxyacetophenone, as a key precursor, which can then be reacted with a methyl-based organometallic reagent.

C-C Bond Disconnection (B): This disconnection cleaves the bond between the benzylic carbon and the tertiary alcohol carbon. This route points to precursors such as 2-methoxybenzaldehyde (B41997) or a related derivative and an organometallic reagent derived from 2-bromopropane.

C-O Bond Disconnection (C): This approach severs the ether linkage, suggesting a late-stage etherification. The precursors would be the corresponding phenol (B47542), 2-(2-hydroxy-2-methylpropyl)phenol, and a methylating agent.

These disconnections are not merely theoretical cuts but correspond to reliable and well-established chemical reactions.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection Pathway | Bond Cleaved | Precursor 1 (Synthon) | Precursor 2 (Reagent) | Corresponding Reaction Type |

| A | (CH₃)₂C-CH₃ | 2-Methoxyacetophenone | Methyl Grignard/Organolithium | Nucleophilic Addition |

| B | Ar-CH₂ | 2-Methoxybenzyl halide | Acetone (B3395972) anion equivalent | Nucleophilic Substitution/Addition |

| C | Ar-OCH₃ | 2-(2-hydroxy-2-methylpropyl)phenol | Methyl halide/sulfate (B86663) | Williamson Ether Synthesis |

Formation of the Tertiary Alcohol Moiety

The tertiary alcohol is a central feature of the target molecule. Its construction is most commonly achieved through the addition of organometallic reagents to a carbonyl compound.

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edu To form the this compound framework, a Grignard reagent is added to a ketone. The most direct application involves the reaction of methylmagnesium bromide (CH₃MgBr) with 2-methoxyacetophenone.

In this process, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. cerritos.edu The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by protic solvents like water. cerritos.edu A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol.

Reaction Scheme: 2-Methoxyacetophenone + CH₃MgBr → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → this compound

Similar to Grignard reagents, organolithium compounds are highly effective for the synthesis of tertiary alcohols. Methyllithium (CH₃Li), for example, can be used in place of methylmagnesium bromide to react with 2-methoxyacetophenone. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to more side reactions if not controlled carefully. The fundamental mechanism involves the nucleophilic addition of the carbanionic methyl group to the carbonyl carbon, followed by an aqueous workup.

Table 2: Comparison of Reagents for Tertiary Alcohol Synthesis

| Feature | Grignard Reagents (e.g., CH₃MgBr) | Organolithium Reagents (e.g., CH₃Li) |

| Reactivity | Highly reactive, strong nucleophile/base. | Generally more reactive and basic than Grignard reagents. |

| Solvent | Typically requires ether solvents (Et₂O, THF). | Can be used in ethers and hydrocarbon solvents. |

| Preparation | Formed from an organic halide and magnesium metal. mnstate.edu | Formed from an organic halide and lithium metal. |

| Side Reactions | Can undergo reduction or enolization with hindered ketones. | Higher reactivity can lead to less selectivity and more side reactions. |

The direct conversion of a simple carbonyl compound, such as a ketone or aldehyde, into a tertiary alcohol via a reduction reaction is not a standard transformation. Reductions typically lower the oxidation state, converting ketones to secondary alcohols and aldehydes to primary alcohols.

To form a tertiary alcohol via a pathway that involves a reduction step, a more complex starting material, such as a β-keto ester, would be required. For instance, the reduction of the ketone in ethyl 2-methoxybenzoylacetate could yield a β-hydroxy ester. This intermediate could then be treated with two equivalents of a Grignard reagent to form the tertiary alcohol. This multi-step sequence is conceptually distinct from a direct reduction of a simple ketone to a tertiary alcohol.

Construction of the Ether Linkage

The methoxy group (-OCH₃) on the phenyl ring is an ether linkage. While this group is often present in the starting material (e.g., 2-methoxyacetophenone), it can also be introduced later in the synthesis.

The Williamson ether synthesis is the most prominent method for preparing ethers and is particularly effective for synthesizing aryl ethers from phenols. byjus.comwikipedia.org This reaction proceeds via an Sₙ2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an organohalide. wikipedia.orgyoutube.com

To apply this method to the synthesis of this compound, one would begin with the phenolic precursor, 2-(2-hydroxy-2-methylpropyl)phenol. The synthesis involves two key steps:

Deprotonation: The acidic phenolic hydroxyl group is deprotonated using a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form a sodium phenoxide intermediate. gordon.eduyoutube.com This phenoxide is a potent nucleophile.

Nucleophilic Attack: The phenoxide then reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The phenoxide displaces the iodide or sulfate leaving group in an Sₙ2 reaction to form the desired aryl methyl ether linkage. youtube.com

This method is highly efficient, especially when using a primary alkyl halide like methyl iodide, as it minimizes competing elimination reactions. youtube.com

Nucleophilic Substitution Strategies on Aryl or Alkyl Halides

A primary and highly effective method for constructing this compound involves the use of organometallic reagents in a nucleophilic addition to a carbonyl compound. The most common of these is the Grignard reaction. youtube.comyoutube.com This strategy begins with the preparation of a Grignard reagent from an aryl halide. Specifically, 2-bromoanisole (B166433) is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), to form 2-methoxyphenylmagnesium bromide. wikipedia.orgresearchgate.net This organometallic compound effectively serves as a source of a nucleophilic 2-methoxyphenyl anion.

The subsequent and key step is the nucleophilic addition of this Grignard reagent to acetone. youtube.com The nucleophilic carbon of the 2-methoxyphenylmagnesium bromide attacks the electrophilic carbonyl carbon of acetone. youtube.comwikipedia.org This step forms a tetrahedral intermediate, an alkoxide, which is then protonated during an aqueous workup (e.g., with dilute acid) to yield the final tertiary alcohol product, this compound. youtube.com The reaction is robust and provides a direct route to the target molecule.

Organolithium reagents offer a similar pathway. 2-Bromoanisole can be converted to 2-methoxyphenyllithium via metal-halogen exchange, which then reacts with acetone in a nucleophilic addition analogous to the Grignard reaction to afford the desired product.

Table 1: Representative Conditions for Grignard-based Synthesis

| Step | Reactants | Reagents & Conditions | Product | Purpose |

| 1 | 2-Bromoanisole, Magnesium | Anhydrous Diethyl Ether or THF, Iodine (initiator) | 2-Methoxyphenylmagnesium bromide | Formation of Grignard Reagent researchgate.net |

| 2 | 2-Methoxyphenylmagnesium bromide, Acetone | Anhydrous Ether Solvent | Magnesium alkoxide intermediate | Nucleophilic addition to ketone youtube.com |

| 3 | Magnesium alkoxide intermediate | Aqueous Acid (e.g., H₃O⁺) | This compound | Protonation to yield final alcohol |

Functionalization of the Aromatic Ring System

Modifying the aromatic ring provides a versatile approach to synthesizing derivatives of the target compound or, in some cases, the compound itself from a functionalized precursor.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing benzene (B151609) rings. wikipedia.org In the context of precursors to this compound, the existing methoxy group (-OCH₃) on the ring plays a critical role. The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. quora.commasterorganicchemistry.com This makes the aromatic ring significantly more reactive towards electrophiles than benzene itself. longdom.org

Given that the C2 position (ortho) is already occupied by the methoxy group and the C1 position by the bulky 2-hydroxy-2-methylpropyl group, electrophilic attack is sterically hindered at the C6 (ortho) position. Therefore, electrophiles are most likely to add to the C4 (para) position. For example, the bromination of anisole (B1667542) (methoxybenzene) proceeds rapidly and yields predominantly the para-bromo isomer. libretexts.org Similarly, nitration or sulfonation of a suitable precursor would be expected to yield a 4-substituted product.

Directed Ortho Metalation Approaches

Directed ortho metalation (DoM) is a powerful regioselective functionalization technique. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho position. wikipedia.orgorganic-chemistry.org The methoxy group is a classic and effective DMG. wikipedia.org It coordinates to the lithium atom, positioning the base to abstract a proton from an adjacent carbon. uwindsor.ca

In a molecule like this compound, the methoxy group at C2 would direct lithiation to the C3 position, as the C1 position is already substituted. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. organic-chemistry.org This method circumvents the typical ortho, para selectivity rules of classical SEAr. wikipedia.org

Table 2: Potential Functionalizations via Directed Ortho Metalation

| Electrophile | Reagent Example | Resulting Functional Group at C3 |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Carbon Dioxide | CO₂ (gas), then acid workup | Carboxylic acid (-COOH) |

| Silyl (B83357) Halide | Trimethylsilyl (B98337) chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Borate (B1201080) Ester | Trimethyl borate (B(OCH₃)₃) | Boronic acid (-B(OH)₂) |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modifications

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically couple an organometallic reagent with an organic halide or triflate. youtube.com To apply this to the synthesis of derivatives of this compound, one would start with a halogenated precursor, such as 1-(4-bromo-2-methoxyphenyl)-2-methylpropan-2-ol (prepared via electrophilic bromination as described in 3.4.1).

This aryl bromide can then participate in various palladium-catalyzed reactions:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. youtube.com

Heck Reaction: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond with an alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. wikipedia.org

Negishi Coupling: Reaction with an organozinc reagent to form a C-C bond. organic-chemistry.org

These reactions offer a modular and highly versatile approach to introduce a wide array of substituents onto the aromatic ring, leveraging a common halogenated intermediate. nih.govnih.gov

Advanced Synthetic Methodologies

Asymmetric Synthesis and Enantioselective Catalysis

Asymmetric synthesis aims to produce a chiral molecule with a preference for one enantiomer over the other. youtube.com A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from a carbon atom bonded to four different substituent groups (a stereocenter). ncert.nic.in

An analysis of the structure of this compound reveals that it is an achiral molecule. The central carbon atom of the propan-2-ol moiety (C2 of the side chain) is bonded to a hydroxyl group, a 2-methoxyphenylmethyl group, and two identical methyl groups. Because two of the substituents on this carbon are identical, it does not constitute a stereocenter. Consequently, the molecule does not have enantiomers and is superimposable on its mirror image.

Therefore, the concepts of asymmetric synthesis and enantioselective catalysis, which are dedicated to the selective synthesis of one enantiomer of a chiral compound, are not applicable to the preparation of this compound itself. nih.govnih.gov While methods exist for the asymmetric synthesis of chiral tertiary alcohols, they are not relevant for this specific achiral target. nih.gov

Multi-Component and One-Pot Reaction Sequences

The efficient construction of this compound, a tertiary alcohol, can be hypothetically achieved through multi-component or one-pot reaction sequences, which are prized for their high atom economy and reduction of intermediate isolation steps. A primary route for synthesizing tertiary alcohols involves the Grignard reaction. organicchemistrytutor.comlibretexts.org Specifically, the reaction of an ester with two or more equivalents of a Grignard reagent provides a direct pathway to tertiary alcohols where at least two of the alkyl groups are identical. chemistrysteps.comyoutube.com

For the synthesis of this compound, a plausible one-pot approach would involve the reaction of a methyl ester of 2-methoxybenzoic acid (methyl 2-methoxybenzoate) with two equivalents of methylmagnesium bromide. The reaction proceeds through a two-step sequence within a single reaction vessel. The first equivalent of the Grignard reagent adds to the ester's carbonyl group, leading to a tetrahedral intermediate which then collapses to form a ketone (2-methoxyacetophenone) and a magnesium alkoxide salt. chemistrysteps.com This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. chemistrysteps.com An acidic workup then protonates the resulting alkoxide to yield the final tertiary alcohol. organicchemistrytutor.comyoutube.com

While direct multi-component reactions that assemble this compound in a single step from three or more simple precursors are not prominently described in the literature, the principles of such reactions are being applied to the synthesis of other complex benzylic alcohols. researchgate.netresearchgate.net These often involve catalytic systems that can facilitate a cascade of reactions, such as an initial oxidation of a benzyl (B1604629) alcohol to an in-situ aldehyde, followed by subsequent additions. researchgate.netresearchgate.net

Table 1: Hypothetical One-Pot Grignard Synthesis of this compound

| Parameter | Details |

| Starting Material | Methyl 2-methoxybenzoate |

| Reagent | Methylmagnesium bromide (CH₃MgBr) |

| Stoichiometry | >2 equivalents of Grignard reagent |

| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) |

| Key Intermediate | 2-Methoxyacetophenone (formed in situ) |

| Reaction Type | One-pot, two-step nucleophilic addition |

| Work-up | Aqueous acid (e.g., NH₄Cl solution) |

Protecting Group Chemistry for Chemo- and Regioselectivity

Protecting groups are fundamental tools in organic synthesis to ensure chemo- and regioselectivity by temporarily masking a reactive functional group. bham.ac.ukmasterorganicchemistry.com In the context of synthesizing this compound, the inherent functional groups—a methoxy group on the aromatic ring and a tertiary alcohol—present distinct considerations for protecting group strategies.

The methoxy group (–OCH₃) on the phenyl ring is generally a robust ether linkage and is stable under the strongly basic conditions of a Grignard reaction. uwindsor.ca Therefore, it typically does not require protection during the main synthetic sequence to form the tertiary alcohol. Its presence, however, can influence the electronic properties of the aromatic ring.

Conversely, if further chemical transformations were required on a molecule containing the this compound scaffold, the tertiary hydroxyl group would likely need protection. Tertiary alcohols can be sensitive to acidic conditions and can act as nucleophiles or be oxidized under certain conditions. bham.ac.uk Common protecting groups for alcohols include silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), which are installed using the corresponding silyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or imidazole. youtube.comchemistrysteps.com These silyl ethers are advantageous as they are stable to a wide range of reaction conditions but can be selectively removed, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com

Another class of protecting groups are acetals, such as the tetrahydropyranyl (THP) group. youtube.comchemistrysteps.com These are typically installed under acidic conditions and are stable to basic and nucleophilic reagents but are readily cleaved with aqueous acid. youtube.comchemistrysteps.com

Table 2: Common Protecting Groups for Tertiary Alcohols

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Stable to base, mild acid, oxidation, reduction |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous Acid (e.g., HCl/H₂O) | Stable to base, nucleophiles, organometallics |

| Benzyl Ether | Bn | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C | Stable to acid, base, oxidation, reduction |

Process Optimization and Scalability Studies

The transition of a synthetic route from laboratory-scale to industrial production necessitates rigorous process optimization and scalability studies. For the synthesis of this compound, likely via a Grignard reaction, several factors are critical for ensuring a safe, efficient, and cost-effective process on a larger scale. rsc.org

Grignard reactions are notoriously exothermic, and managing the heat generated is a primary safety concern during scale-up. fraunhofer.de In a large batch reactor, slow, controlled addition of the Grignard reagent or the electrophile is a standard method to control the reaction temperature. For industrial-scale production, continuous flow reactors are increasingly being adopted for Grignard reactions. aiche.orgresearchgate.net These systems offer superior heat transfer due to a high surface-area-to-volume ratio, allowing for better temperature control and a safer process. fraunhofer.deresearchgate.net Continuous processing can also improve product selectivity and reduce the formation of byproducts like the Wurtz coupling product. researchgate.net

Optimization of reaction parameters is another crucial aspect. This includes:

Solvent Selection: While diethyl ether is a classic solvent for Grignard reactions, its high volatility and low flash point pose safety risks on a large scale. Tetrahydrofuran (THF) is a common alternative, and greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have shown superior performance in some cases, particularly in suppressing side reactions. rsc.org

Temperature and Concentration: Finding the optimal temperature and concentration can maximize the reaction rate while minimizing byproduct formation.

Agitation: In heterogeneous Grignard reactions, efficient stirring is vital to ensure good contact between the magnesium metal and the organic halide during reagent formation. numberanalytics.com

Process Analytical Technology (PAT): The implementation of real-time monitoring tools, such as online NMR or IR spectroscopy, can provide precise control over the reaction, ensuring completion and identifying any deviations from the optimal process. nih.gov

A scalable process for this compound would likely involve a detailed Design of Experiments (DoE) approach to systematically investigate these variables and establish a robust and reproducible manufacturing process.

Table 3: Key Considerations for Scalability of Grignard Synthesis

| Parameter | Laboratory Scale (Batch) | Industrial Scale (Batch/Flow) | Rationale for Optimization |

| Thermal Management | Ice bath cooling | Jacketed reactors, controlled addition rates, continuous flow reactors | Prevent runaway reactions, improve safety and selectivity. fraunhofer.de |

| Solvent | Diethyl Ether, THF | THF, 2-MeTHF, Toluene | Improve safety profile (higher boiling point/flash point), reduce byproducts. rsc.orgnumberanalytics.com |

| Reaction Time | Typically driven to completion with excess reagent | Optimized to maximize throughput and minimize degradation | Economic efficiency and product quality. numberanalytics.com |

| Work-up & Purification | Separatory funnel extraction, chromatography | Large-scale extraction, crystallization, distillation | Efficiency, solvent recycling, and cost-effectiveness. |

| Process Control | Manual monitoring (TLC) | Automated control systems, Process Analytical Technology (PAT). nih.gov | Ensure consistency, safety, and quality. |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Tertiary Hydroxyl Group

The tertiary alcohol functionality is a key site of reactivity, though its sterically hindered nature imposes certain limitations.

Esterification and Etherification Reactions

Direct esterification of tertiary alcohols like 1-(2-methoxyphenyl)-2-methylpropan-2-ol through acid-catalyzed methods such as the Fischer esterification is generally inefficient. quora.com The significant steric hindrance around the tertiary carbon atom impedes the nucleophilic attack of the alcohol on the carboxylic acid. quora.com Furthermore, the acidic conditions required for this reaction can favor dehydration to form an alkene. quora.com

To achieve esterification, more reactive acylating agents are necessary. One common and effective method involves converting the carboxylic acid to a more reactive acid chloride. The subsequent reaction of the acid chloride with the tertiary alcohol, often in the presence of a non-nucleophilic base like pyridine, can produce the desired ester. reddit.com Another approach utilizes benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt), which have been shown to be efficient intermediates for the esterification of other tertiary alcohols. researchgate.net

Similarly, the direct acid-catalyzed condensation of two alcohol molecules to form a symmetrical ether is not a viable pathway for tertiary alcohols due to the prevalence of elimination reactions. libretexts.orglibretexts.org The Williamson ether synthesis, a more versatile method, can be employed. This synthesis requires the formation of an alkoxide from the tertiary alcohol, which then acts as a nucleophile. For the synthesis of an unsymmetrical ether, this more hindered alkoxide should be reacted with a less hindered alkyl halide (like iodomethane) to proceed via an S_N2 mechanism and minimize competing elimination reactions. libretexts.org

| Reaction | Reagent/Method | General Applicability to Tertiary Alcohols | Key Considerations |

| Esterification | Fischer Esterification (Carboxylic Acid + Acid Catalyst) | Low | Steric hindrance and competing dehydration. quora.com |

| Esterification | Acid Chloride + Base (e.g., Pyridine) | High | The acid chloride is highly reactive. reddit.com |

| Etherification | Acid-Catalyzed Dehydration | Low | Elimination to form alkenes is the major pathway. libretexts.org |

| Etherification | Williamson Ether Synthesis (Alkoxide + Alkyl Halide) | High | Requires reacting the tertiary alkoxide with a primary halide. libretexts.org |

Dehydration Pathways and Olefin Formation

The acid-catalyzed dehydration of this compound is a prominent reaction for this class of compounds. Tertiary alcohols readily undergo dehydration via a unimolecular elimination (E1) mechanism. libretexts.orgchegg.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). youtube.comchemguide.co.uklibretexts.org

Departure of the water molecule generates a relatively stable tertiary carbocation. youtube.comchemguide.co.uk A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and yielding an olefin. libretexts.org

For this compound, the abstraction of a proton can occur from either the adjacent methylene (B1212753) group (-CH₂-) or one of the two methyl groups (-CH₃). This leads to a mixture of two potential olefin products: 1-(2-methoxyphenyl)-2-methylprop-1-ene (B8658011) and 2-(2-methoxyphenyl)-3-methylbut-2-ene. The distribution of these products is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. reddit.com In this case, 2-(2-methoxyphenyl)-3-methylbut-2-ene, being the more substituted alkene, would be expected to predominate.

Oxidation Reactions and Corresponding Products

Tertiary alcohols are generally resistant to oxidation under standard conditions. studymind.co.ukchemguide.co.uk Oxidizing agents like acidified potassium dichromate or chromium trioxide, which readily oxidize primary and secondary alcohols, typically show no reaction with tertiary alcohols. chemguide.co.uklibretexts.org This resistance is due to the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group. studymind.co.uklibretexts.org The typical oxidation mechanism for alcohols involves the removal of this hydrogen to form a carbonyl group, a pathway that is unavailable for tertiary alcohols. quora.comstudymind.co.uk

However, under harsh or drastic conditions, such as with hot, concentrated oxidizing agents like potassium permanganate, tertiary alcohols can be forced to react. askfilo.com This process does not yield a simple, stable oxidized product but instead leads to the cleavage of carbon-carbon bonds adjacent to the alcohol group. askfilo.com This oxidative cleavage results in a mixture of smaller molecules, which may include ketones and carboxylic acids, along with carbon dioxide. askfilo.com

Reactivity of the Aromatic Methoxy (B1213986) Group

The methoxy group (-OCH₃) attached to the benzene (B151609) ring also participates in important chemical transformations, primarily involving the cleavage of the methyl-oxygen bond.

Demethylation Reactions

The cleavage of the aryl methyl ether in this compound to yield the corresponding phenol (B47542) is a common and significant reaction. This demethylation is typically achieved under strong acidic or Lewis acidic conditions. chem-station.comwikipedia.org

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). chem-station.comnih.govnih.gov The reaction mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen. chem-station.comajrconline.org This is followed by a nucleophilic attack of a bromide ion on the methyl group in an S_N2-type reaction, cleaving the C–O bond and forming bromomethane. chem-station.comajrconline.org Subsequent hydrolysis of the resulting borate (B1201080) ester yields the final phenolic product. chem-station.comajrconline.org

Other reagents can also be employed for demethylation, though they often require more forcing conditions. Strong Brønsted acids like hydrobromic acid (HBr) can cleave aryl methyl ethers when heated at high temperatures. chem-station.com Lewis acids such as aluminum chloride (AlCl₃) are also used, sometimes in combination with other reagents like sodium iodide or thiols to enhance their effectiveness. chem-station.comreddit.com

| Reagent | General Conditions | Mechanism Notes |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78°C to RT) in an inert solvent like CH₂Cl₂. chem-station.com | Highly effective Lewis acid; coordinates to ether oxygen, followed by S_N2 attack by bromide. chem-station.comajrconline.org |

| Hydrobromic Acid (HBr) | High temperature (approx. 130°C), often with acetic acid as a co-solvent. chem-station.com | Brønsted acid protonates the ether, followed by S_N2 attack by bromide. chem-station.com |

| Aluminum Chloride (AlCl₃) | Often requires heating; can be used with nucleophiles like thiols. chem-station.com | Strong Lewis acid, similar in principle to BBr₃ but generally less reactive. chem-station.com |

Involvement in Cyclization and Rearrangement Processes

The ortho-relationship of the methoxy group and the 2-hydroxy-2-methylpropyl side chain creates the potential for intramolecular cyclization reactions, particularly under acidic conditions that promote the formation of a carbocation. Following the dehydration of the tertiary alcohol to form the tertiary carbocation, this electrophilic center can be attacked by the oxygen of the nearby methoxy group.

While direct cyclization involving the methoxy oxygen is one possibility, a more common pathway in similar systems is an intramolecular Friedel-Crafts-type reaction. In this scenario, the tertiary carbocation acts as an electrophile and attacks the electron-rich aromatic ring. This can lead to the formation of a new ring system. The position of the attack on the aromatic ring would be influenced by the directing effects of the methoxy group.

Additionally, under certain conditions, rearrangements such as the benzilic acid rearrangement can occur in related dicarbonyl compounds, which could be potential derivatives of this compound. wikipedia.orgorganic-chemistry.org This reaction involves the 1,2-rearrangement of 1,2-diketones in the presence of a strong base to form α-hydroxy carboxylic acids. organic-chemistry.org

Reactivity of the Aromatic Ring System

The aromatic ring, activated by the electron-donating methoxy group, is the primary site for electrophilic and metallation reactions. The directing effect of the methoxy group and the steric hindrance imposed by the adjacent 2-methylpropan-2-ol substituent are crucial in determining the regioselectivity of these transformations.

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmsu.edu This is due to its ability to donate electron density to the aromatic ring via resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.com The rate of electrophilic substitution is significantly increased compared to unsubstituted benzene. msu.edu For this compound, the methoxy group would direct incoming electrophiles to the positions ortho and para to itself.

However, the position ortho to the methoxy group (C3) is sterically unhindered, while the other ortho position (C1) is occupied by the bulky 2-methylpropan-2-ol group. The para position (C5) is also sterically accessible. Therefore, electrophilic substitution reactions are expected to yield a mixture of products, with substitution occurring predominantly at the C5 (para) and C3 (ortho) positions. The ratio of these isomers would be influenced by the size of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ would lead to the corresponding bromo or chloro derivatives. wikipedia.org

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (NO₂) onto the aromatic ring. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively. wikipedia.org However, Friedel-Crafts reactions can be complicated by the presence of the activating methoxy group, which can lead to polysubstitution or side reactions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2-methoxyphenyl)-2-methylpropan-2-ol and 1-(3-Bromo-2-methoxyphenyl)-2-methylpropan-2-ol |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-2-methoxyphenyl)-2-methylpropan-2-ol and 1-(3-Nitro-2-methoxyphenyl)-2-methylpropan-2-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-2-methoxyphenyl)-2-methylpropan-2-ol and 1-(3-Acetyl-2-methoxyphenyl)-2-methylpropan-2-ol |

The methoxy group is a well-established directed metalation group (DMG). wikipedia.orgbaranlab.org This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the methoxy group using strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). wikipedia.orgorganic-chemistry.org The lithium atom coordinates to the oxygen of the methoxy group, leading to deprotonation at the adjacent C3 position. This process, known as directed ortho-metalation (DoM), generates a powerful nucleophilic aryllithium species. wikipedia.org

This aryllithium intermediate can then be reacted with a wide variety of electrophiles to introduce a range of functional groups at the C3 position with high regioselectivity. This method offers a powerful alternative to electrophilic aromatic substitution for the synthesis of specifically substituted derivatives.

Table 2: Examples of Transformations via Directed ortho-Metalation

| Step 1: Metalation Reagent | Step 2: Electrophile | Functional Group Introduced at C3 |

| n-BuLi | CO₂ | Carboxylic acid (-COOH) |

| sec-BuLi | DMF | Aldehyde (-CHO) |

| n-BuLi | I₂ | Iodine (-I) |

| sec-BuLi | (CH₃)₃SiCl | Trimethylsilyl (B98337) (-Si(CH₃)₃) |

Reductive Transformations of the Overall Structure

Reductive transformations of this compound can target either the aromatic ring or the tertiary alcohol, although the latter is generally resistant to reduction.

The most significant reductive transformation of the aromatic ring is the Birch reduction . This reaction involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com For aromatic rings bearing an electron-donating group like a methoxy group, the Birch reduction typically yields a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.com In the case of this compound, the expected product would be 1-(2,5-dihydro-2-methoxyphenyl)-2-methylpropan-2-ol. This reaction proceeds via a radical anion intermediate. wikipedia.org

The tertiary alcohol group is generally resistant to reduction under standard conditions. rutgers.edu However, it can be converted into a better leaving group, such as a tosylate, which can then be displaced by a hydride source like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane, 1-(2-methoxyphenyl)-2-methylpropane. libretexts.org This two-step process effectively achieves the reduction of the tertiary alcohol.

Mechanistic Investigations of Key Reaction Pathways

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step pathway. masterorganicchemistry.com

Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The positive charge is delocalized across the ring, with significant contributions from resonance structures where the charge is on the carbons ortho and para to the incoming electrophile. The methoxy group further stabilizes this intermediate through resonance donation of its lone pair electrons.

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com This step is typically fast.

Directed ortho-Metalation: The mechanism involves the coordination of the lithium atom of the organolithium reagent to the Lewis basic oxygen atom of the methoxy group. baranlab.org This coordination increases the acidity of the neighboring ortho proton (at C3), facilitating its abstraction by the strong base to form the aryllithium species. wikipedia.org The subsequent reaction with an electrophile is a standard nucleophilic attack of the carbanionic carbon on the electrophilic center.

Birch Reduction: The mechanism of the Birch reduction is a sequence of single-electron transfers and protonations. wikipedia.org

A solvated electron from the dissolved alkali metal adds to the aromatic ring to form a radical anion.

This radical anion is protonated by the alcohol present in the reaction mixture. For methoxy-substituted rings, protonation occurs at the ortho position to generate a neutral radical.

A second electron is transferred to the radical, forming a carbanion.

A final protonation step, typically during aqueous workup, yields the non-conjugated 1,4-diene product. wikipedia.org

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-(2-Methoxyphenyl)-2-methylpropan-2-ol, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional techniques to map out the precise connectivity and spatial relationships of the atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the different types of protons in a molecule and their neighboring environments. For this compound, the expected proton signals would be as follows:

Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring would typically appear in the chemical shift range of δ 6.8-7.4 ppm. Due to the ortho-methoxy substituent, these protons are chemically non-equivalent and would likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from ortho- and meta-couplings.

Methoxyphenyl Protons (-OCH₃): The three protons of the methoxy (B1213986) group are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring would likely appear as a singlet, as there are no adjacent protons to couple with. The chemical shift would be influenced by the aromatic ring and the quaternary carbon, likely falling in the range of δ 2.8-3.2 ppm.

Methyl Protons (-C(CH₃)₂): The six protons of the two equivalent methyl groups attached to the quaternary carbon are expected to appear as a singlet. Their chemical shift would be further upfield, typically around δ 1.2-1.5 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal can appear over a wide chemical shift range and is often broad. Its position is sensitive to concentration, solvent, and temperature. It may not show coupling to other protons due to rapid exchange.

Predicted ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-6.8 | Multiplet | 4H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~3.0 | Singlet | 2H | -CH₂- |

| ~1.3 | Singlet | 6H | -C(CH₃)₂ |

| Variable | Broad Singlet | 1H | -OH |

Carbon-13 (¹³C) NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Aromatic Carbons: Six signals are expected for the aromatic carbons, typically in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-O) would be the most downfield, followed by the ipso-carbon attached to the propanol (B110389) side chain. The other four aromatic carbons would have distinct chemical shifts.

Methoxyphenyl Carbon (-OCH₃): The carbon of the methoxy group would appear around δ 55-60 ppm.

Quaternary Carbon (-C(OH)(CH₃)₂): The carbon atom bearing the hydroxyl and two methyl groups would be expected in the δ 70-80 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon adjacent to the aromatic ring would likely appear in the δ 40-50 ppm range.

Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons would give a single signal in the upfield region, around δ 25-30 ppm.

Predicted ¹³C NMR and DEPT Data Table:

| Chemical Shift (ppm) | DEPT-135 | DEPT-90 | Assignment |

| ~157 | Positive | No Peak | Ar-C (C-OCH₃) |

| ~130 | No Peak | No Peak | Ar-C (C-CH₂) |

| ~128 | Positive | Positive | Ar-CH |

| ~121 | Positive | Positive | Ar-CH |

| ~120 | Positive | Positive | Ar-CH |

| ~110 | Positive | Positive | Ar-CH |

| ~75 | No Peak | No Peak | -C(OH) |

| ~55 | Positive | No Peak | -OCH₃ |

| ~45 | Negative | No Peak | -CH₂- |

| ~28 | Positive | No Peak | -C(CH₃)₂ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons. In this molecule, significant correlations would be expected among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the aromatic ring, the methoxy group, and the propanol side chain. For instance, correlations from the -OCH₃ protons to the C-O aromatic carbon, and from the -CH₂- protons to the ipso-aromatic carbon would be key structural proofs.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are close to each other, providing information about the 3D structure and conformation of the molecule. For example, a NOESY correlation between the -OCH₃ protons and one of the aromatic protons would confirm the ortho substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C-H Stretch (Aliphatic): Absorptions for the methyl and methylene groups would be found just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

C=C Stretch (Aromatic): One or more bands in the 1600-1450 cm⁻¹ region.

C-O Stretch (Alcohol): A strong absorption in the 1260-1000 cm⁻¹ range. For a tertiary alcohol, this is typically around 1150 cm⁻¹.

C-O Stretch (Aryl Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage, typically appearing as two bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Predicted IR Absorption Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1150 | Strong | C-O Stretch (Tertiary Alcohol) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring are typically strong and sharp in the Raman spectrum, appearing in the 1610-1580 cm⁻¹ region. Aromatic ring breathing vibrations around 1000 cm⁻¹ are also characteristic.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be observed in the 3100-2800 cm⁻¹ region.

Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals corresponding to various bending and stretching vibrations of the carbon skeleton, which would be unique to this molecule.

Due to the lack of specific experimental data, a detailed Raman data table cannot be accurately predicted at this time.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as offering structural insights through the analysis of fragmentation patterns.

High-resolution mass spectrometry is critical for determining the precise elemental composition of a molecule. By measuring the mass of an ion with high accuracy, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, with a chemical formula of C₁₁H₁₆O₂, the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not widely available in published literature, the technique would be essential to confirm its elemental composition by comparing the experimentally measured mass to the theoretical value.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Nominal Mass | 180 amu |

| Monoisotopic Mass | 180.11503 u |

Note: This table represents theoretical values. Experimental verification via HRMS is a standard procedure for compound characterization.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure.

For this compound, the fragmentation is predicted to follow established chemical principles for alcohols, ethers, and aromatic compounds. Key fragmentation pathways would likely include:

Alpha-Cleavage: As a tertiary alcohol, a primary fragmentation pathway would be the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. The most probable alpha-cleavage would involve the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

Loss of Water: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O).

Cleavage of the Methoxyphenyl Group: Fragmentation can also occur within the methoxyphenyl group or at the bond connecting it to the propanol side chain.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Ion Structure/Identity | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 165 | [M - CH₃]⁺ | Loss of a methyl radical |

| 162 | [M - H₂O]⁺• | Loss of a water molecule |

| 121 | [C₇H₅O₂]⁺ | Cleavage yielding a methoxyphenyl-containing fragment |

| 108 | [C₇H₈O]⁺• | Fragment corresponding to methoxytoluene |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl (B1604629) groups |

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry. libretexts.orgmiamioh.edu Experimental analysis would be required to confirm the presence and relative abundance of these fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. The methoxyphenyl group in this compound is the primary chromophore. Aromatic systems typically exhibit multiple absorption bands in the UV region.

While a specific experimental UV-Vis spectrum for this compound is not readily found in scientific databases, the expected absorptions can be inferred from similar aromatic compounds. These transitions are generally attributed to π → π* transitions within the benzene ring. The presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Electronic Transition | Chromophore |

| ~220 | π → π | Benzene Ring |

| ~275 | π → π | Benzene Ring |

Note: These values are estimations based on the electronic properties of the methoxyphenyl chromophore. libretexts.org Experimental data would be necessary for precise determination.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni.luamanote.com By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision.

To date, a crystal structure for this compound has not been deposited in crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would provide definitive information on its solid-state conformation. This would include the orientation of the methoxyphenyl group relative to the propanol side chain and details of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal lattice.

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

Note: This table lists the types of data that would be obtained from a successful X-ray crystallographic study. The actual values are dependent on experimental determination.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a set of methods that use quantum mechanics to model chemical systems. These calculations can predict a wide range of molecular properties from the ground up, without the need for experimental data.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is often employed to determine the optimized geometry, vibrational frequencies, and other ground-state properties of molecules. A DFT study on 1-(2-Methoxyphenyl)-2-methylpropan-2-ol would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. However, at present, no published studies detailing a DFT analysis for this specific compound are available.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate calculations of electronic structure and energies. An ab initio study of this compound would offer a benchmark for its electronic properties. A comprehensive search of the scientific literature did not yield any studies that have applied ab initio methods to this compound.

Calculation of Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability. For this compound, the specific energies of these frontier orbitals and the resulting energy gap have not been reported in the available scientific literature.

A representative table of what such data would look like is provided below for illustrative purposes, though the values are hypothetical due to the absence of actual research data.

| Property | Hypothetical Value (eV) |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting how a molecule will interact with other molecules. For this compound, an MESP analysis would identify the reactive sites, such as the lone pairs on the oxygen atoms and the pi-system of the benzene (B151609) ring. However, no MESP surface analysis for this compound has been published.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from conceptual DFT, such as electronegativity, hardness, and softness, provide quantitative measures of a molecule's reactivity. Fukui functions identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. The calculation of these descriptors for this compound would provide a detailed picture of its chemical behavior. To date, no studies have reported on these reactivity descriptors or Fukui functions for this molecule.

Molecular Modeling and Conformation Searching

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. A crucial aspect of this is conformational searching, which aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be essential to understand its three-dimensional structure and how it might interact with biological targets. Such a study would typically result in a potential energy surface, indicating the most stable conformers. Regrettably, there are no published conformational analyses for this specific compound.

A hypothetical data table for a conformational search is presented below to illustrate the expected findings.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Conformer 1 | Not Available | Not Available |

| Conformer 2 | Not Available | Not Available |

| Conformer 3 | Not Available | Not Available |

Reaction Mechanism Modeling and Transition State Analysis

Detailed computational studies on the reaction mechanisms involving this compound, including transition state analysis, are not extensively available in publicly accessible scientific literature. Theoretical investigations typically employ quantum chemical calculations to model reaction pathways, identify transition states, and determine activation energies. For a molecule like this compound, such studies could, for instance, explore its formation or degradation pathways.

In a hypothetical scenario, the acid-catalyzed dehydration of this compound could be modeled. This would likely proceed through a carbocation intermediate. Computational modeling would first involve the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation. The subsequent step would be the deprotonation of a neighboring carbon to form an alkene. Transition state analysis for each step would help in determining the rate-limiting step of the reaction. The stability of the carbocation intermediate would also be a key factor to investigate, with the methoxy (B1213986) group on the phenyl ring potentially influencing its stability through resonance effects.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound can be achieved through various computational methods. These theoretical calculations provide valuable insights into the molecule's structure and electronic environment, and can be used to interpret experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted chemical shifts would be influenced by the electron-donating methoxy group and the steric bulk of the tertiary alcohol moiety. For instance, the protons and carbons of the methoxy group and the aromatic ring would have characteristic predicted shifts.

Infrared (IR) Spectroscopy: Computational methods can also be used to predict the vibrational frequencies in the IR spectrum of this compound. Key predicted vibrational modes would include the O-H stretch of the alcohol, the C-O stretches of the alcohol and the ether, the aromatic C-H stretches, and the aliphatic C-H stretches.

A hypothetical table of predicted spectroscopic data is presented below. It is important to note that these are representative values and the actual predicted values would depend on the level of theory and basis set used in the calculation.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (O-H) | Variable, depends on solvent and concentration |

| ¹H NMR Chemical Shift (methoxy protons) | ~3.8 ppm |

| ¹H NMR Chemical Shift (aromatic protons) | 6.8 - 7.3 ppm |

| ¹H NMR Chemical Shift (methyl protons) | ~1.3 ppm |

| ¹³C NMR Chemical Shift (quaternary alcohol carbon) | ~75 ppm |

| ¹³C NMR Chemical Shift (aromatic carbons) | 110 - 160 ppm |

| IR Frequency (O-H stretch) | ~3400 cm⁻¹ |

| IR Frequency (C-O stretch, ether) | ~1250 cm⁻¹ |

| IR Frequency (C-O stretch, alcohol) | ~1150 cm⁻¹ |

Theoretical Studies on Intermolecular Interactions

Theoretical studies on the intermolecular interactions of this compound can provide insights into its physical properties, such as boiling point and solubility, as well as its behavior in different chemical environments. These interactions are primarily governed by hydrogen bonding and van der Waals forces.

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The methoxy group can also act as a hydrogen bond acceptor. Computational studies could model the formation of dimers or larger clusters of the molecule, held together by hydrogen bonds. The strength and geometry of these hydrogen bonds can be calculated.

Furthermore, the phenyl ring can participate in π-π stacking interactions with other aromatic systems. The interaction of this compound with solvent molecules can also be modeled to understand its solubility characteristics. For example, its interaction with water would involve hydrogen bonding, while its interaction with non-polar solvents would be dominated by weaker van der Waals forces.

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding (donor) | Hydroxyl group (O-H) | Strongest intermolecular force, influences boiling point and solubility in protic solvents. |

| Hydrogen Bonding (acceptor) | Hydroxyl oxygen, Methoxy oxygen | Allows for interaction with hydrogen bond donors. |

| π-π Stacking | Phenyl ring | Contributes to interactions in the solid state and with other aromatic molecules. |

| Dipole-Dipole Interactions | Methoxy group, Hydroxyl group | Contribute to the overall intermolecular forces. |

| van der Waals Forces | Entire molecule | Present in all molecular interactions. |

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Intermediate in Multi-Step Syntheses

The chemical architecture of 1-(2-Methoxyphenyl)-2-methylpropan-2-ol, which combines a sterically hindered tertiary alcohol with an electron-rich methoxy-substituted phenyl ring, makes it a valuable intermediate in multi-step synthetic pathways. The tertiary alcohol group can be a precursor to a variety of functional groups. For instance, it can undergo dehydroxylation to form a stable tertiary carbocation, which can then participate in elimination reactions to yield alkenes or be trapped by various nucleophiles. xjtlu.edu.cnorganic-chemistry.org

The presence of the 2-methoxyphenyl group significantly influences the reactivity of the molecule. The methoxy (B1213986) group can direct ortho-metalation, allowing for further functionalization of the aromatic ring. Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions, although SN1-type reactions would be more probable due to the tertiary nature of the carbon center. unco.edu The interplay between the hydroxyl and methoxy groups allows for a range of transformations, making this compound a flexible scaffold for the synthesis of more complex molecules. researchgate.netnih.gov

A plausible synthetic route to this compound itself is the Grignard reaction between methyl magnesium bromide and 2-methoxyacetophenone. This method is a classic and effective way to generate tertiary alcohols. organicchemistrytutor.comlibretexts.orgchadsprep.com

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Dehydration | Acid catalyst (e.g., H₂SO₄), heat | Alkene |

| Nucleophilic Substitution | HBr or HCl | Tertiary alkyl halide |

| O-Alkylation | NaH, then an alkyl halide | Tertiary ether |

Utilization as a Chiral Building Block for Enantiomerically Pure Compounds

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. The synthesis of this compound as a single enantiomer or the resolution of its racemic mixture can provide a valuable chiral building block for the asymmetric synthesis of complex molecules like pharmaceuticals and natural products. Chiral alcohols are versatile synthons as they can be directly incorporated into larger molecules or their stereochemistry can guide subsequent transformations. sigmaaldrich.com

Several strategies can be envisioned for obtaining enantiomerically pure this compound:

Asymmetric Synthesis: The enantioselective addition of an organometallic reagent (e.g., a Grignard reagent) to a prochiral ketone in the presence of a chiral ligand is a powerful method for the direct synthesis of chiral tertiary alcohols. nih.govresearchgate.net

Kinetic Resolution: A racemic mixture of the alcohol can be resolved using enzymatic or chemical methods. For instance, lipase-catalyzed acylation can selectively esterify one enantiomer, allowing for the separation of the two. researchgate.netnih.govresearchgate.net Chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have also been shown to be effective catalysts for the kinetic resolution of tertiary alcohols. nih.gov

Once obtained in enantiomerically pure form, this chiral alcohol can be used in the synthesis of a variety of complex molecules where stereochemistry is crucial for their function.

Application as a Ligand or Precursor in Catalytic Systems

The presence of both a hydroxyl group and a methoxy group attached to an aromatic ring suggests that this compound could serve as a bidentate ligand or a precursor to one in various catalytic systems. The oxygen atoms of the hydroxyl and methoxy groups can coordinate to a metal center, forming a stable chelate ring that can influence the catalytic activity and selectivity of the metal.

Methoxyphenyl-containing ligands, particularly those with phosphine (B1218219) groups, are common in transition metal catalysis. While this compound lacks a phosphine, the principle of chelation from the methoxy and hydroxyl groups remains relevant. Schiff base ligands derived from substituted benzaldehydes and amines are also widely used in coordination chemistry and catalysis. nih.gov It is conceivable that derivatives of this compound could be prepared to enhance its ligating properties.